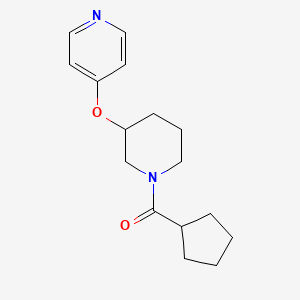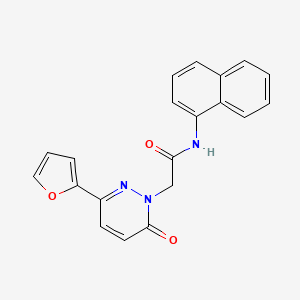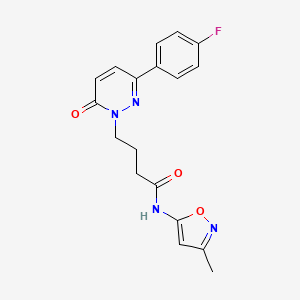![molecular formula C7H6BClF2O3 B2936209 [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid CAS No. 2377611-72-6](/img/structure/B2936209.png)
[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2377611-72-6. It has a linear formula of C7H6BClF2O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a difluoromethoxy group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not provided in the search results, boronic acids are known to be involved in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis.Physical And Chemical Properties Analysis
The molecular weight of “[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid” is 222.38 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Green Catalysis and Direct Amide Condensation
Phenylboronic acids have been synthesized for use as green catalysts in direct amide condensation reactions. For instance, a study by Ishihara, Kondo, and Yamamoto (2001) demonstrated the synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid, highlighting its role as a recyclable catalyst due to the strong electron-withdrawing effect of the perfluorodecyl group. This work emphasizes the environmental benefits of using such catalysts in organic synthesis (Ishihara, Kondo, & Yamamoto, 2001).
Antimicrobial Activity
The structure and antimicrobial activity of (trifluoromethoxy)phenylboronic acids were explored by Adamczyk-Woźniak et al. (2021). The study found that these compounds exhibit antibacterial potency against Escherichia coli and Bacillus cereus, demonstrating the potential of phenylboronic acids in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).
Electrolyte Additives in Energy Storage
Phenylboronic acids and boronates are investigated for their roles as redox shuttles and film-forming additives in energy storage devices. Ramaite and Ree (2017) conducted computational studies on substituted phenylboronic acids in common electrolyte solvents, showing their potential as electrolyte additives due to their lower LUMO energy levels. This research contributes to the development of more efficient and stable energy storage solutions (Ramaite & Ree, 2017).
Optical Modulation and Sensor Applications
Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes have been studied for their optical modulation properties and saccharide recognition capabilities. Mu et al. (2012) demonstrated that these compounds could be used for selective saccharide sensing, leveraging the unique fluorescence quenching response upon saccharide binding. This research opens pathways for developing advanced sensors for biomedical applications (Mu et al., 2012).
Dehydrative Condensation Catalysis
Wang, Lu, and Ishihara (2018) highlighted the efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines. This study underscores the importance of the ortho-substituent on boronic acid in accelerating amidation, showcasing the utility of phenylboronic acids in facilitating organic transformations (Wang, Lu, & Ishihara, 2018).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with a palladium catalyst, undergoing transmetalation . This process involves the transfer of the boronic acid group from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
The primary result of the action of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially including biologically active molecules .
Action Environment
The efficacy and stability of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under refrigerated conditions . Additionally, the success of Suzuki-Miyaura reactions can be affected by the choice of catalyst, the pH of the reaction environment, and the presence of water .
Propiedades
IUPAC Name |
[3-chloro-5-(difluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYKSMQPOYGSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OC(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2936126.png)

![3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2936128.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2936130.png)
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2936131.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2936137.png)
![N-[(4-Morpholin-4-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2936140.png)


![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2936147.png)
![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)